

# Improving tumor-to-background ratios with PSMA-BCH PET imaging

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Compound of Interest		
Compound Name:	Psma-bch	
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# Technical Support Center: PSMA-BCH PET Imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PSMA-BCH** PET imaging. The focus is on improving tumor-to-background ratios and addressing common experimental challenges.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low tumor-to-background ratio in our **PSMA-BCH** PET images. What are the potential causes and how can we improve it?

A1: A low tumor-to-background ratio can be influenced by several factors. Here are some common causes and troubleshooting steps:

Insufficient Uptake Time: The time between tracer injection and imaging is critical. For Al<sup>18</sup>F-PSMA-BCH, tumor uptake has been shown to increase between 1 and 2 hours post-injection.[1][2] Consider acquiring images at later time points to allow for clearance of the tracer from background tissues. For tracers with longer half-lives, such as [89Zr]Zr-PSMA-617, delayed imaging at 24 and 48 hours has been shown to significantly increase tumor-to-background ratios.[3][4][5]

### Troubleshooting & Optimization





- Suboptimal Radiotracer Quality: Ensure the radiochemical purity of your Al<sup>18</sup>F-**PSMA-BCH** is high. Impurities can lead to altered biodistribution and increased background signal. Refer to the detailed radiolabeling and quality control protocol below.
- Physiological Uptake: PSMA is expressed in various normal tissues, which can contribute to background signal. Intense physiological uptake is expected in the kidneys, salivary glands, and small intestine. Be aware of these areas during image analysis. To mitigate urinary activity interference, hyperhydration and the use of diuretics like furosemide have been suggested.
- Low PSMA Expression in Tumor Model: The level of PSMA expression in your tumor model will directly impact tracer uptake. In preclinical studies, 22Rv1 cells (PSMA-positive) showed significantly higher uptake of Al<sup>18</sup>F-PSMA-BCH compared to PC-3 cells (PSMA-negative).
   Confirm the PSMA expression level of your cell line or xenograft model.
- Image Reconstruction and Analysis: Inaccurate scatter correction can create artifacts, such
  as a halo around the bladder, which can affect quantification and image quality. Using
  appropriate and updated scatter correction algorithms during image reconstruction is crucial.
  When defining regions of interest (ROIs), carefully delineate tumor boundaries to exclude
  adjacent background tissues.

Q2: What is the expected biodistribution of Al18F-PSMA-BCH in preclinical models?

A2: In mice bearing PSMA-positive 22Rv1 xenografts, Al $^{18}$ F-**PSMA-BCH** demonstrates high uptake in the tumor. At 1-hour post-injection, the tumor uptake was reported to be 7.87%  $\pm$  2.37% of the injected dose per gram (%ID/g). In contrast, PSMA-negative PC-3 tumors showed minimal uptake (0.54%  $\pm$  0.22% %ID/g at 1 hour). High uptake is also observed in organs with physiological PSMA expression, particularly the kidneys.

Q3: Can we block the uptake of Al18F-PSMA-BCH to confirm specificity?

A3: Yes, the uptake of Al<sup>18</sup>F-**PSMA-BCH** in PSMA-expressing tumors can be blocked by co-injection with a PSMA inhibitor. For example, the use of excess ZJ-43 has been shown to substantially reduce the uptake of Al<sup>18</sup>F-**PSMA-BCH** in 22Rv1 tumors, confirming the specificity of the tracer for PSMA.



## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies with PSMA-targeted PET agents.

Table 1: Preclinical Biodistribution of Al<sup>18</sup>F-**PSMA-BCH** in Tumor-Bearing Mice (1-hour post-injection)

Tissue/Tumor	Mean %ID/g ± SD
22Rv1 Tumor (PSMA+)	7.87 ± 2.37
PC-3 Tumor (PSMA-)	0.54 ± 0.22

Data extracted from studies on mice bearing 22Rv1 and PC-3 xenografts.

Table 2: SUVmax in Patients with Prostate Cancer Imaged with Al<sup>18</sup>F-**PSMA-BCH** 

Time Point	Mean SUVmax in Tumor Lesions
1-hour post-injection	10.60
2-hours post-injection	14.11

Data from a pilot clinical study in 11 patients with prostate cancer. Note that in 27 of 37 lesions, the SUVmax increased at the later time point.

Table 3: Impact of Delayed Imaging on Tumor-to-Background Ratios with [89Zr]Zr-PSMA-617

Time Point	Observation
1-hour	Baseline uptake
24-hours	Significant increase in lesion uptake and tumor- to-background ratio
48-hours	Further increase in lesion uptake and tumor-to- background ratio in a majority of cases



Qualitative summary from a study demonstrating a remarkable increase in tumor-to-background ratios over time with a long-half-life tracer.

## **Experimental Protocols**

Protocol 1: Radiolabeling of Al18F-PSMA-BCH

This protocol is based on the manual synthesis method described in the literature.

- <sup>18</sup>F<sup>-</sup> Trapping: Load aqueous <sup>18</sup>F<sup>-</sup> onto a QMA cartridge.
- Elution: Elute the <sup>18</sup>F<sup>-</sup> from the cartridge using 0.5 mL of saline.
- Reaction Mixture Preparation: In a reaction vessel, combine:
  - No-carrier-added <sup>18</sup>F<sup>-</sup> in saline (0.1 mL, 2.2–4.4 GBq)
  - Sodium acetate buffer (0.1 mL, 0.1 M, pH 4.0)
  - AlCl₃ in sodium acetate buffer (24 µL, 2 mM)
- Incubation: Let the mixture stand at room temperature for 5 minutes.
- Ligand Addition: Add 20 μL of **PSMA-BCH** (4 mM, 80 nmol) to the reaction mixture.
- Heating: Heat the mixture at 110°C for 15 minutes.
- Cooling and Dilution: After cooling to room temperature, dilute the reaction mixture with 5 mL of H<sub>2</sub>O.
- Purification:
  - Pre-treat a Sep-Pak C18-Light cartridge with 10 mL of ethanol followed by 10 mL of H₂O.
  - Pass the diluted reaction mixture through the pre-treated Sep-Pak C18-Light cartridge.
  - Wash the cartridge with 5 mL of H<sub>2</sub>O.
  - Elute the final product, Al18F-**PSMA-BCH**, with 0.6 mL of 80% ethanol.



- Sterilization and Formulation: Pass the eluted product through a 0.2 µm sterile filter and dilute with saline for injection.
- Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC.

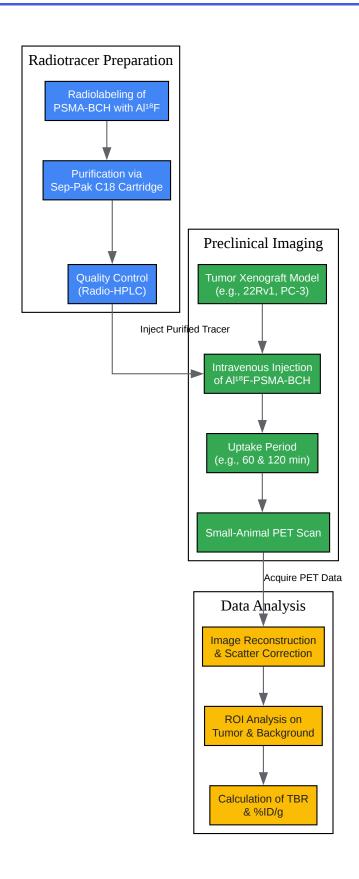
Protocol 2: Small-Animal PET Imaging with Al18F-PSMA-BCH

This protocol is designed for preclinical imaging in tumor-bearing mouse models.

- Animal Model: Use mice bearing PSMA-positive (e.g., 22Rv1, LNCaP) and PSMA-negative (e.g., PC-3) xenograft tumors. Tumors should be approximately 5–10 mm in diameter.
- Tracer Injection: Intravenously inject 200 μL of Al<sup>18</sup>F-PSMA-BCH (e.g., 14.8 MBq) via the tail vein.
- Anesthesia: Anesthetize the mice with 3% (v/v) isoflurane for induction and maintain with 1% (v/v) isoflurane during the scan.
- Uptake Period: Allow the tracer to distribute for the desired uptake time (e.g., 60 and 120 minutes).
- Image Acquisition: Perform a whole-body PET scan.
- Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D) and apply necessary corrections (attenuation, scatter).
- Image Analysis: Draw regions of interest (ROIs) on the images to quantify tracer uptake in tumors and background tissues (e.g., muscle, kidney) to calculate %ID/g and tumor-tobackground ratios.

### **Visualizations**

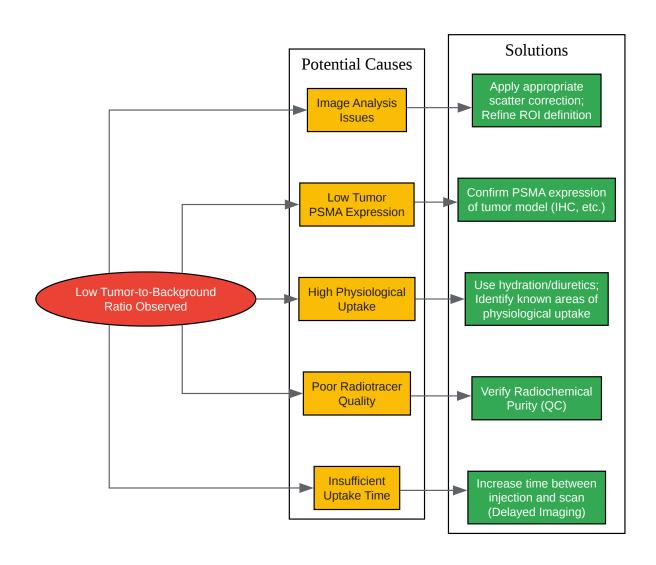




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Caption: Preclinical workflow for PSMA-BCH PET imaging.





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